molecular formula C23H24N2O3S B320169 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide

Cat. No.: B320169
M. Wt: 408.5 g/mol
InChI Key: HXAVDIJXNMPZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide is an organic compound with the molecular formula C23H24N2O3S It is known for its complex structure, which includes an ethylanilino group, a sulfonyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethylanilino Group: Ethylaniline is reacted with a sulfonyl chloride derivative to form the ethylanilino sulfonyl intermediate.

    Coupling with Phenylpropanamide: The intermediate is then coupled with a phenylpropanamide derivative under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-3-phenylpropanamide
  • N-{4-[(propylanilino)sulfonyl]phenyl}-3-phenylpropanamide
  • N-{4-[(butylanilino)sulfonyl]phenyl}-3-phenylpropanamide

Uniqueness

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide is unique due to its specific ethylanilino group, which imparts distinct chemical properties and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C23H24N2O3S/c1-2-25(21-11-7-4-8-12-21)29(27,28)22-16-14-20(15-17-22)24-23(26)18-13-19-9-5-3-6-10-19/h3-12,14-17H,2,13,18H2,1H3,(H,24,26)

InChI Key

HXAVDIJXNMPZPW-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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